Oxolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Respiratory Diseases

Scientific Field: Medical Science, specifically Respiratory Diseases

Summary of the Application: Oxolamine is a small molecule drug that has been used extensively in the treatment of cough, a common symptom in many respiratory diseases .

Methods of Application: Oxolamine is typically administered orally. It works by relieving cough and eliminating irritating, inflammatory, and spastic processes .

Interaction with Anticoagulants

Scientific Field: Pharmacology

Summary of the Application: Oxolamine has been observed to interact with Warfarin, an oral anticoagulant .

Methods of Application: In this context, Oxolamine and Warfarin are both administered orally. The interaction between the two drugs is observed in patients who are stable on Warfarin therapy and are given Oxolamine .

Results or Outcomes: Anecdotal reports from clinical practice indicate that Oxolamine potentiates the anticoagulant effects of Warfarin, resulting in prolongation of International Normalized Ratio (INR) values and an increased risk of bleeding .

Synthesis and Bioactivities of 1,3,4-Oxadiazole

Scientific Field: Organic Chemistry

Summary of the Application: Oxolamine is a derivative of 1,3,4-oxadiazole, a compound that has been used extensively in medical chemistry . Oxolamine, along with other 1,3,4-oxadiazole derivatives, has been found to have potential therapeutic applications .

Methods of Application: The synthesis of 1,3,4-oxadiazole derivatives, including Oxolamine, involves several chemical reactions. These compounds are then tested for their bioactivities using biological and in-silico models .

Results or Outcomes: The use of these models has enabled scientists to identify more synthetic analogues of cancer prevention, antifungal, and anti-HIV medications .

Treatment of Pharyngitis, Tracheitis, Bronchitis, Bronchiectasis and Pertussis

Summary of the Application: Oxolamine has been used for the treatment of various respiratory diseases such as pharyngitis, tracheitis, bronchitis, bronchiectasis and pertussis .

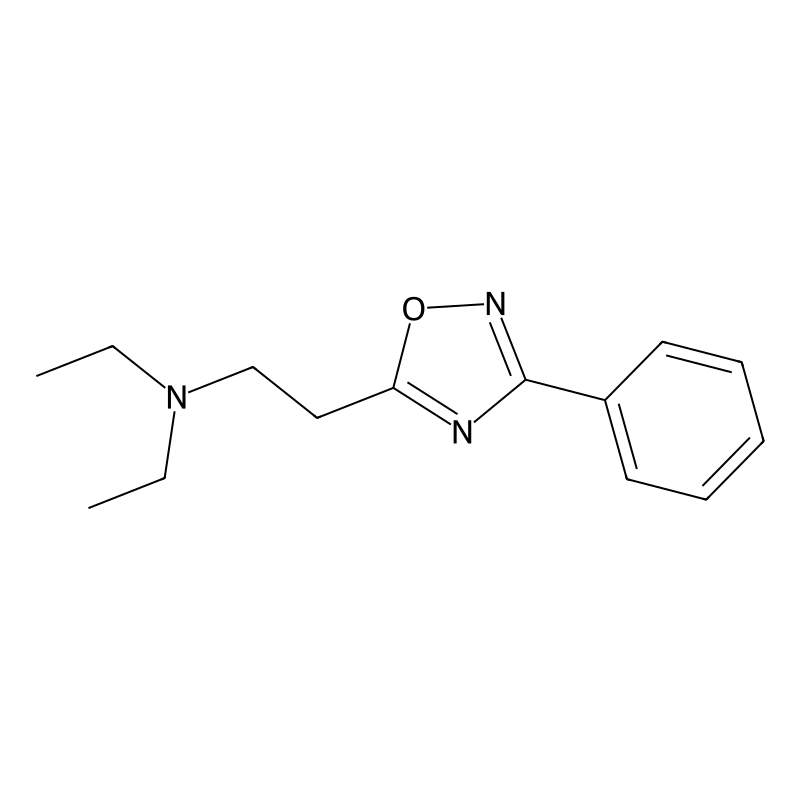

Oxolamine is a synthetic compound primarily used as a cough suppressant and antihistamine. It belongs to the class of organic compounds known as phenyloxadiazoles, characterized by a benzene ring linked to a 1,2,4-oxadiazole ring. The chemical formula for oxolamine is C₁₄H₁₉N₃O, and it has a molecular weight of approximately 245.32 g/mol . Its mechanism of action involves the suppression of the cough reflex by acting on the central nervous system, particularly the medulla oblongata, and blocking histamine receptors, thereby alleviating allergy symptoms .

- Oxidation: It can be oxidized to form various oxadiazole derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The oxadiazole ring can be reduced with lithium aluminum hydride to yield different structural analogs.

- Substitution: Functional groups on the oxadiazole ring may be substituted under specific conditions, often involving catalysts.

Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Potassium permanganate, Hydrogen peroxide Controlled temperature Reduction Lithium aluminum hydride Controlled temperature Substitution Varies based on substituent Catalysts required

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Controlled temperature |

| Reduction | Lithium aluminum hydride | Controlled temperature |

| Substitution | Varies based on substituent | Catalysts required |

Oxolamine exhibits significant biological activity as an antitussive and antihistamine agent. It reduces cough reflex sensitivity and alleviates allergy symptoms by blocking histamine receptors . The compound also possesses anti-inflammatory properties, contributing to its effectiveness in treating upper respiratory tract inflammation.

Mechanism of Action- Antitussive Action: Acts on the cough center in the brain to suppress coughing.

- Antihistamine Action: Blocks histamine effects, mitigating allergic reactions.

The synthesis of oxolamine typically involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with hydrochloric acid to form oxolamine hydrochloride. This process requires careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production

In industrial settings, large-scale synthesis follows similar routes but optimizes parameters for enhanced efficiency. Key steps include:

- Reaction: Combining the base compound with hydrochloric acid.

- Purification: Techniques such as crystallization are employed to isolate pure oxolamine.

- Quality Control: Rigorous testing ensures compliance with pharmaceutical standards.

Oxolamine is primarily utilized for:

- Cough Suppression: Effective in treating dry coughs associated with respiratory infections.

- Allergy Relief: Alleviates symptoms such as sneezing and runny nose due to its antihistamine properties .

It is marketed internationally but is not approved for use in the United States.

Research indicates that oxolamine may interact with various medications due to its pharmacological effects. Notably:

- CNS Depressants: Co-administration may enhance sedative effects.

- Anticholinergic Drugs: Potential for increased urinary retention in susceptible individuals .

Similar Compounds

Oxolamine shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Diphenhydramine | Both are antihistamines | More pronounced sedative effects |

| Brompheniramine | Antihistaminic properties | Primarily used for allergies |

| Dextromethorphan | Antitussive properties | No antihistaminic activity |

Unique Aspects of Oxolamine

Unlike many common antihistamines, oxolamine's dual action as both an antitussive and an antihistamine makes it particularly effective for treating cough associated with allergic reactions or respiratory irritations.

Oxolamine is systematically named N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine according to IUPAC rules. Its structure comprises a 1,2,4-oxadiazole ring substituted at position 3 with a phenyl group and at position 5 with a diethylaminoethyl side chain (Figure 1). The molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol. Key identifiers include:

The compound’s crystalline citrate salt (C₁₄H₁₉N₃O·C₆H₈O₇) is pharmaceutically relevant, with a molecular weight of 437.44 g/mol.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Oxolamine belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold noted for metabolic stability and bioisosteric versatility. Table 1 highlights structural and functional distinctions between Oxolamine and select derivatives:

Unlike derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl), Oxolamine’s diethylaminoethyl moiety enhances solubility and receptor binding, critical for its antitussive activity.

Historical Synthesis and Patent Landscape

Early Synthetic Routes (DE 1097998)

The original synthesis, described in DE 1097998 (1961), involved cyclocondensation of N'-hydroxybenzimidamide with 3-chloropropionyl chloride in the presence of triethylamine. Key steps included:

- Formation of an amidoxime intermediate.

- Cyclization with acyl chlorides to construct the 1,2,4-oxadiazole core.

This method yielded Oxolamine hydrochloride (mp 153–154°C), later converted to the citrate salt for pharmaceutical use.

Evolution of Manufacturing Processes

Modern batch processes, as detailed in patent-derived protocols, involve multi-stage synthesis (Figure 2):

- OXO1 Formation: Reaction of benzonitrile with hydroxylamine hydrochloride and sodium carbonate.

- OXO2 Formation: Treatment with 3-chloropropionyl chloride and triethylamine.

- Oxolamine Free Base Synthesis: Amination with diethylamine.

- Citrate Salt Purification: Crystallization, centrifugation, and drying.

Advances include optimized solvent systems (e.g., 1,2-dichloroethane for extraction) and quality control measures to minimize impurities. Compared to early methods, contemporary workflows achieve higher yields (>80%) and purity (>99%).

Figure 1. Oxolamine’s structure with annotated IUPAC numbering.

Figure 2. Flowchart of modern Oxolamine citrate synthesis.

Core Heterocyclic Formation Strategies

Cyclocondensation Approaches for 1,2,4-Oxadiazole Ring Assembly

The formation of the 1,2,4-oxadiazole heterocyclic core in oxolamine represents a critical synthetic transformation that has been extensively studied and optimized through various cyclocondensation methodologies. The construction of this five-membered heterocycle containing one oxygen and two nitrogen atoms follows several well-established synthetic pathways, each offering distinct advantages and limitations for industrial implementation [1] [2] [3].

The most widely employed approach for 1,2,4-oxadiazole synthesis involves the Tiemann-Kruger methodology, which utilizes the cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acid derivatives. This classical method proceeds through the initial formation of an O-acyl amidoxime intermediate, followed by intramolecular cyclization with elimination of water to yield the desired heterocycle [1]. Under optimized conditions using tetrabutylammonium fluoride as catalyst in tetrahydrofuran at room temperature, this methodology can achieve yields ranging from poor to excellent (less than 5% to 98%), depending on the specific substrate combinations and reaction conditions employed [1].

Microwave-assisted synthesis has emerged as a particularly attractive alternative for 1,2,4-oxadiazole formation, offering significant advantages in terms of reaction time and environmental impact. The use of ammonium fluoride supported on aluminum oxide as catalyst under microwave irradiation conditions enables the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles within remarkably short reaction times of approximately 10 minutes [1]. This approach eliminates the need for organic solvents and typically produces moderate to excellent yields (40-90%) while maintaining simple purification protocols and absence of by-products [1].

The base-mediated one-pot synthesis represents another significant advancement in 1,2,4-oxadiazole chemistry, particularly when utilizing nitriles, aldehydes, and hydroxylamine hydrochloride as starting materials [2]. This methodology operates through a sequential three-step process involving base-promoted intermolecular addition of hydroxylamine to nitrile to form amidoxime, treatment with aldehyde to generate 4,5-dihydro-1,2,4-oxadiazole, and oxidation using another aldehyde molecule to afford the final aromatic heterocycle [2]. The reaction proceeds in sodium hydroxide/dimethyl sulfoxide superbase medium at room temperature, though reaction times can vary significantly from 4 to 24 hours [1].

Phosphine-mediated dehydrative condensation methodology employing triphenylphosphine-iodine systems has been developed for the direct synthesis of N-substituted amidoximes from secondary amides, which can subsequently undergo cyclization to form 1,2,4-oxadiazole derivatives [4] [5]. This approach utilizes triphenylphosphine-iodine combination in the presence of triethylamine in dichloromethane under mild conditions, offering good functional group tolerance and enabling one-pot synthesis from carboxylic acids through intermediate amide formation [4] [5].

The industrial application of these methodologies requires careful consideration of scalability, cost-effectiveness, and environmental impact. The microwave-assisted approach, while offering exceptional reaction rates, may present challenges for large-scale implementation due to equipment limitations and energy requirements. Conversely, the classical Tiemann-Kruger methodology, despite longer reaction times, offers proven scalability and established industrial precedent for large-scale oxadiazole synthesis [1].

Optimization strategies for cyclocondensation reactions focus on several key parameters: temperature control to maximize yield while minimizing side product formation, selection of appropriate dehydrating agents to facilitate ring closure, and choice of solvent systems that provide optimal solubility for reactants while enabling efficient product isolation [1]. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, or propylphosphonic anhydride has been demonstrated to significantly improve reaction efficiency when utilizing carboxylic acid substrates [1].

Recent developments in 1,2,4-oxadiazole synthesis have explored mechanochemical approaches utilizing grinding or milling techniques in the absence of solvents, offering potential advantages in terms of environmental sustainability and reaction efficiency [1]. Additionally, the application of flow chemistry principles to oxadiazole synthesis enables precise control of reaction parameters and facilitates continuous production suitable for industrial applications [6].

Diethylaminoethyl Substituent Incorporation Techniques

The incorporation of the diethylaminoethyl functionality into the oxadiazole framework represents a crucial structural modification that significantly influences both the pharmacological properties and synthetic accessibility of oxolamine. This transformation typically occurs through nucleophilic substitution reactions involving appropriately functionalized oxadiazole intermediates and diethylamine derivatives [7] [8].

Direct alkylation methodologies represent the most straightforward approach for diethylaminoethyl incorporation, typically involving the reaction of diethylamine with suitable electrophilic substrates. The classical approach utilizes ethyl chloride with ammonia under liquid ammonia conditions or in unreactive solvents with excess ammonia to prevent over-alkylation [8] [9]. However, this methodology suffers from selectivity issues, producing mixtures of primary, secondary, and tertiary amines that require subsequent separation and purification steps [8].

Transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have gained significant attention for their environmental compatibility and operational simplicity [10]. Iron and cobalt-catalyzed systems utilizing potassium hydroxide or potassium tert-butoxide as base in toluene at elevated temperatures (110-140°C) demonstrate high selectivity for secondary amine formation [11] [10]. These methodologies operate through a borrowing hydrogen mechanism involving alcohol dehydrogenation, imine formation, and subsequent hydrogenation to yield the desired alkylated product [10].

Reductive alkylation procedures employing S-ethyl thioesters as aldehyde precursors offer excellent selectivity and compatibility with sensitive functional groups [12]. This one-pot methodology utilizes palladium on carbon catalyst with sodium triacetoxyborohydride and triethylsilane in N,N-dimethylformamide at temperatures below 20°C [12]. The approach demonstrates particular utility when dealing with unstable aldehyde intermediates that cannot be isolated, enabling direct conversion from thioester precursors to the corresponding alkylated amines [12].

Nucleophilic substitution strategies utilizing halogenated precursors follow classical SN2 mechanisms in polar aprotic solvents [9] [13]. The success of this approach depends critically on the choice of leaving group, with primary alkyl halides generally providing optimal results due to reduced steric hindrance and minimal competing elimination reactions [9]. The reaction proceeds through backside attack of the nucleophilic nitrogen on the electrophilic carbon center, resulting in inversion of configuration when dealing with chiral substrates [9].

Addition reactions to unsaturated systems provide alternative pathways for diethylaminoethyl incorporation, particularly when utilizing vinyl compounds as electrophilic partners [14]. The use of lithium diethylamide as nucleophile in cyclohexane at 50°C enables regioselective addition to vinyl substrates over 80-minute reaction periods [14]. This methodology demonstrates particular utility for the synthesis of specialized monomers and functionalized materials [14].

The optimization of diethylaminoethyl incorporation requires careful attention to several critical factors: prevention of over-alkylation through appropriate stoichiometry and reaction conditions, minimization of side reactions such as elimination or rearrangement, and selection of reaction conditions that maintain functional group compatibility throughout the transformation [13]. The use of phase-transfer catalysis can significantly enhance reaction rates and selectivity when dealing with ionic substrates or when operating in biphasic systems [13].

Industrial implementation considerations for diethylaminoethyl incorporation focus on scalability, safety, and cost-effectiveness. The choice between different alkylation methodologies depends on factors such as substrate availability, required purity levels, waste generation, and overall process economics [13]. Continuous flow methodologies offer advantages for large-scale implementation by providing enhanced mixing, heat transfer, and reaction control compared to traditional batch processes [13].

Salt Formation and Purification Protocols

Citrate Salt Crystallization Dynamics

The formation of oxolamine citrate represents a critical pharmaceutical salt formation process that significantly influences the final product's stability, bioavailability, and manufacturability. The crystallization dynamics of citrate salts involve complex thermodynamic and kinetic considerations that must be carefully controlled to achieve optimal product quality and yield [7] [15] [16].

Citrate salt formation mechanisms proceed through acid-base neutralization reactions between the basic oxolamine molecule and citric acid monohydrate [7] [16]. The triprotic nature of citric acid enables the formation of various stoichiometric ratios depending on reaction conditions, pH control, and relative concentrations of reactants [15]. In the case of oxolamine citrate, the formation typically involves a 1:1 molar ratio of oxolamine to citric acid, resulting in the formation of a dihydrogen citrate salt [15].

The crystallization process involves several distinct phases: nucleation, crystal growth, and crystal maturation [17] [18]. Nucleation occurs when the solution reaches critical supersaturation levels, leading to the formation of crystalline nuclei that serve as growth centers for larger crystals [18]. The control of nucleation rates is crucial for determining final crystal size distribution and morphology, which directly impact filtration efficiency, drying characteristics, and product handling properties [18].

Solvent selection plays a fundamental role in citrate crystallization dynamics [15]. The optimized oxolamine citrate process utilizes a mixed solvent system of acetone and dichloroethane, which provides appropriate solubility characteristics for both reactants while enabling controlled precipitation of the product [16]. The choice of solvent affects crystal habit, polymorphic form, and incorporation of solvent molecules into the crystal lattice [15].

Temperature control during crystallization is critical for achieving reproducible crystal quality [16]. The oxolamine citrate process employs cooling crystallization, where the reaction mixture is gradually cooled to promote controlled crystal formation [16]. The cooling rate must be carefully optimized to balance nucleation and growth rates, preventing the formation of excessive numbers of small crystals while ensuring complete precipitation of the product [17].

Supersaturation management represents a key parameter in controlling crystallization outcomes [18]. The degree of supersaturation influences both nucleation rates and crystal growth kinetics, with higher supersaturation levels generally favoring nucleation over growth [18]. The oxolamine citrate process achieves optimal supersaturation through controlled addition of reactants and temperature manipulation [16].

Crystal habit modification can be achieved through the use of additives or specific process conditions that influence crystal growth in different crystallographic directions [19]. The presence of impurities or process-related substances can significantly alter crystal morphology, potentially affecting downstream processing operations such as filtration, washing, and drying [19].

Seeding strategies may be employed to control nucleation timing and crystal size distribution [18]. The introduction of seed crystals at appropriate supersaturation levels can induce controlled crystallization while minimizing spontaneous nucleation events that might lead to broad size distributions [18].

The optimization of crystallization conditions requires systematic evaluation of multiple parameters: concentration profiles, temperature ramping rates, agitation intensity, and residence times [17] [18]. Advanced process analytical technology enables real-time monitoring of crystallization progress through techniques such as focused beam reflectance measurement, particle vision and measurement, and in-situ spectroscopy [18].

Industrial-Scale Batch Process Design Considerations

The design and optimization of industrial-scale batch processes for oxolamine citrate production requires comprehensive integration of chemical engineering principles, process safety considerations, and economic optimization strategies [20] [21] [22]. The complexity of the four-stage synthesis necessitates careful coordination of equipment utilization, material flow, and process timing to achieve optimal productivity and quality [7] [16].

Equipment specification and sizing represents a fundamental aspect of batch process design [20] [21]. The oxolamine citrate process utilizes four primary reactors with distinct specifications: three 12-cubic-meter vessels (R1, R2, R3) and one 14-cubic-meter vessel (R4) for final product formation and crystallization [7] [16]. Each reactor is equipped with half-pipe jacket heating and cooling systems capable of operating between -20°C and 120°C using water-glycol mixtures and steam, respectively [16].

Process scheduling and campaign management is crucial for maximizing equipment utilization and minimizing production time [21] [22]. The optimized oxolamine citrate process employs overlapping batch campaigns, where subsequent batches are initiated before completion of preceding batches in different reactor stages [16]. This approach enables production of 46 batches of 2,180 kilograms each within an 8-week campaign period to achieve the target annual production of 100 tonnes [16].

Heat transfer optimization requires careful design of jacket systems and agitation equipment to ensure adequate temperature control throughout all process stages [20] [23]. The split half-pipe jacket design in reactor R1 accommodates varying fill levels during reaction and extraction operations, optimizing heat transfer area for each operational phase [16]. The heating and cooling systems are designed with sufficient capacity to handle exothermic reactions and achieve required crystallization temperatures [16].

Agitation system design must accommodate the diverse operational requirements across different process stages, from reaction mixing to crystal suspension during crystallization [20] [24]. Reactor R4 employs a specialized agitation system combining paddle impellers for reaction mixing and an anchor agitator for gentle crystal suspension during crystallization, with variable speed control to optimize mixing conditions for each operation [16].

Mass transfer considerations are particularly important during extraction operations where efficient phase separation is required [20]. The process design incorporates density measurement systems and three-way valves to enable automated separation of organic and aqueous phases during the multiple extraction steps [16].

Material handling and storage systems must accommodate the diverse physical and chemical properties of raw materials, intermediates, and products [25] [26]. The design includes dedicated storage systems for liquids (tanks), solids (intermediate bulk containers), and hazardous materials, with appropriate containment and handling equipment [16].

Process control and automation systems enable consistent batch-to-batch performance and facilitate scale-up from laboratory to industrial operations [24] [22]. The oxolamine citrate process incorporates automated control of temperature, pressure, flow rates, and level measurements, with programmable logic controllers managing the complex sequencing of operations across multiple reactors [16].

Environmental and safety considerations are integral to industrial batch process design, including containment of volatile organic compounds, treatment of aqueous waste streams, and recovery of valuable solvents [20] [22]. The process design includes provisions for solvent recovery and recycling, aqueous waste treatment, and emission control systems [16].

Quality control integration requires sampling points and analytical capabilities throughout the process to monitor intermediate quality and enable real-time process adjustments [22]. The design incorporates in-process monitoring capabilities and statistical process control methodologies to ensure consistent product quality [16].

Scale-up considerations from pilot to industrial scale require careful attention to mixing characteristics, heat and mass transfer rates, and residence time distributions [20] [27]. The successful scale-up of the oxolamine citrate process from laboratory optimization studies to 100-tonne annual production demonstrates the importance of maintaining similar dimensionless parameters and process intensities across different scales [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

1949-20-8 (citrate)

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DB - Other cough suppressants

R05DB07 - Oxolamine

Other CAS

Wikipedia

Dates

2: Zhu X, Lee DY, Shin WG. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats. Biopharm Drug Dispos. 2007 Apr;28(3):125-33. PubMed PMID: 17295362.

3: Min KA, Zhu X, Oh JM, Shin WG. Effect of oxolamine on anticoagulant effect of warfarin. Am J Health Syst Pharm. 2006 Jan 15;63(2):153-6. PubMed PMID: 16390929.

4: Ceyhan BB, Karakurt S. Effect of oxolamine on cough sensitivity in COPD patients. Respir Med. 2002 Jan;96(1):61-3. PubMed PMID: 11863211.

5: Kirilmaz L, Kendirci A, Güneri T. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics. J Microencapsul. 1992 Apr-Jun;9(2):167-72. PubMed PMID: 1593399.

6: Meyboom RH. Adverse reaction to drugs in children, experiences with "spontaneous monitoring" in The Netherlands. Bratisl Lek Listy. 1991 Nov;92(11):554-9. PubMed PMID: 1806168.

7: McEwen J, Meyboom RH, Thijs I. Hallucinations in children caused by oxolamine citrate. Med J Aust. 1989 Apr 17;150(8):449-50, 452. PubMed PMID: 2716683.

8: Gunella G, Fabbri M, Laghi M. [Therapeutic action of oxolamine in acute tracheo-bronchitis]. Clin Ter. 1982 Mar 15;100(5):485-92. Italian. PubMed PMID: 7140166.

9: Cerqua R, Trovello C, Infante G, Ricciardi S. [The use of guacetisal in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva Med. 1981 Feb 28;72(7):355-62. Italian. PubMed PMID: 7017485.

10: Canela R, Calzon A, Taxonera F. [Use of photodensitometry in the control of pharmaceutical products. Evaluation of a mixture of 3 amines: oxolamine camphosulfonate, diphenhydramine hydrochloride and methoxyphenamine hydrocholoride]. Boll Chim Farm. 1975 Apr;114(4):201-5. Spanish. PubMed PMID: 1131323.

11: Cairella M. [Associations of antibiotics with non-steroid anti-inflammatory agents. Clinical observations on the treatment of acute and chronic bronchitis with tetracycline-oxolamine]. Policlinico Prat. 1970 Sep 14;77(37):1183-6. Italian. PubMed PMID: 5458803.

12: Silvestrini B. [Use of anti-inflammatory agents, particularly oxolamine and benzydamine, in respiratory diseases]. Brux Med. 1970 Mar;50(3):204-10. French. PubMed PMID: 5446622.

13: Cairella M. [Combinations of antibiotics with non-steroidal anti-inflammatory agents. Clinical study of treatment of acute and chronic bronchitis with tetracycline-oxolamine]. Clin Ter. 1969 Nov 15;51(3):221-6. Italian. PubMed PMID: 5407317.

14: Dalhamn T. The anticiliostatic effect of cigarettes treated with oxolamine citrate. Am Rev Respir Dis. 1969 Mar;99(3):447-8. PubMed PMID: 5765637.

15: Cosi G. [Colorimetric determination of oxolamine citrate]. Boll Chim Farm. 1968 Oct;107(10):636-9. Italian. PubMed PMID: 5729788.

16: Raveau MJ. [Association of an antibiotic, tetracycline hydrochloride with an antiedemic agent, oxolamine benzylate, in pediatric therapy]. Lyon Med. 1968 Jul 7;219(27):23-31. French. PubMed PMID: 5742617.

17: Gaudier B, Ryckewaert P. [Use of oxolamine cycline benzylate in pediatrics]. Lille Med. 1968 Mar;13(3):Suppl:269-72. French. PubMed PMID: 5759687.

18: Dalhamn T, Raud A. The antitussive effect of oxolamine citrate and codeine phosphate in guinea pigs. Scand J Respir Dis. 1968;49(1):23-5. PubMed PMID: 5187247.

19: Campan ML. [Preparation for bronchospirometry; value of an anti-inflammatory substance: oxolamine citrate]. Lyon Med. 1967 Sep 17;217(38):469-75. French. PubMed PMID: 5622032.

20: Rusconi R, Reggiani A. [Clinical study on the action of oxolamine (Perebron) on inflammatory diseases of the urinary tract]. Minerva Urol. 1967 Mar-Apr;19(2):66-71. Italian. PubMed PMID: 5607079.